molecular formula C5H10N2 B13204177 2-Methylcyclopropane-1-carboximidamide

2-Methylcyclopropane-1-carboximidamide

Cat. No.: B13204177
M. Wt: 98.15 g/mol
InChI Key: VHHMCFRLHWLFFD-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C5H10N2 It is a derivative of cyclopropane, featuring a methyl group and a carboximidamide group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carboximidamide typically involves the reaction of 2-methylcyclopropanecarboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with ammonia to form the carboximidamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylcyclopropane-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboximidamide: Lacks the methyl group, making it less sterically hindered.

    2-Methylcyclopropane-1-carboxamide: Contains a carboxamide group instead of a carboximidamide group.

    Cyclopropane-1-carboximidamide: Similar structure but without the methyl substitution.

Uniqueness

2-Methylcyclopropane-1-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

2-methylcyclopropane-1-carboximidamide

InChI

InChI=1S/C5H10N2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H3,6,7)

InChI Key

VHHMCFRLHWLFFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=N)N

Origin of Product

United States

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